An In-Depth Technical Guide to 3-methyl-6,7-dihydro-1H-indol-4(5H)-one: A Core Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 3-methyl-6,7-dihydro-1H-indol-4(5H)-one: A Core Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, a heterocyclic ketone that serves as a pivotal building block in the synthesis of complex polyheterocyclic structures with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering insights into its fundamental properties, synthesis, reactivity, and applications.
Introduction: The Significance of the Tetrahydroindolone Core
3-methyl-6,7-dihydro-1H-indol-4(5H)-one belongs to the broader class of pyrrolocyclohexanones, specifically the 4,5,6,7-tetrahydroindol-4-one scaffold. This structural motif is of considerable interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The fusion of a pyrrole ring with a cyclohexanone ring creates a unique chemical architecture that is amenable to a wide range of chemical modifications, allowing for the exploration of diverse chemical space in drug discovery programs.
The tetrahydroindolone core is a key component of several approved drugs and clinical candidates. For instance, Molindone, an antipsychotic agent used for the treatment of schizophrenia, is a well-known drug featuring this scaffold. Furthermore, derivatives of this core structure have been investigated for their potential as GABAA agonists for anxiety treatment and as inhibitors of heat shock protein 90 (Hsp90) in cancer therapy[1][2]. The versatility of this scaffold also extends to the synthesis of compounds with potential anti-inflammatory, antimicrobial, and antiviral activities.
This guide will focus specifically on the 3-methyl substituted derivative, exploring its intrinsic chemical properties and its utility as a starting material for the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one are crucial for its handling, characterization, and application in synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C9H11NO | PubChem |
| Molecular Weight | 149.19 g/mol | PubChem |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Melting Point | Not available for the 3-methyl derivative. The parent compound, 6,7-dihydro-1H-indol-4(5H)-one, has a melting point of 188-190 °C. | General knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | General knowledge |
Spectroscopic Characterization
1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the protons on the pyrrole ring, and the methylene protons of the cyclohexanone ring.
13C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the pyrrole ring, the methyl carbon, and the methylene carbons of the saturated ring.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1700 cm-1. The N-H stretching vibration of the pyrrole ring will appear as a broad band around 3200-3400 cm-1.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Synthesis of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one
Several synthetic strategies can be employed to construct the 3-methyl-6,7-dihydro-1H-indol-4(5H)-one scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Two classical and versatile methods are the Paal-Knorr synthesis and the Fischer indole synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia[3][4][5][6][7]. To synthesize the target molecule, a suitable 1,4-dicarbonyl precursor is required.
Experimental Protocol: Paal-Knorr Synthesis (Representative)
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor
A suitable 1,4-dicarbonyl compound, such as 2-(2-oxopropyl)cyclohexane-1,3-dione, would be the key intermediate. This can be synthesized through various methods, for example, by the Michael addition of a propanone enolate to cyclohex-2-en-1-one followed by appropriate functional group manipulations.
Step 2: Cyclization to form the Pyrrole Ring
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To a solution of the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add ammonium acetate (1.5-2 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base, such as sodium bicarbonate, until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Acts as both a solvent and a mild acid catalyst to facilitate the condensation and cyclization steps.
-
Ammonium Acetate: Serves as the source of ammonia for the formation of the pyrrole ring.
-
Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for the cyclization reaction.
-
Neutralization: Quenches the reaction and allows for the precipitation of the less water-soluble product.
Caption: Paal-Knorr synthesis workflow.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions[8][9][10][11][12][13][14][15][16]. To synthesize the target molecule, a cyclic ketone precursor is required.
Experimental Protocol: Fischer Indole Synthesis (Representative)
Step 1: Formation of the Phenylhydrazone
-
Dissolve the starting cyclic ketone, 2-methylcyclohexane-1,3-dione (1 equivalent), in a suitable solvent like ethanol.
-
Add a solution of phenylhydrazine (1 equivalent) in ethanol dropwise to the ketone solution at room temperature.
-
An acid catalyst, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.
-
Stir the mixture for 1-2 hours. The formation of the phenylhydrazone is often indicated by a color change or the precipitation of a solid.
-
Isolate the phenylhydrazone by filtration or by removing the solvent under reduced pressure.
Step 2: Indolization
-
Suspend the isolated phenylhydrazone in a high-boiling point solvent or use a strong acid catalyst like polyphosphoric acid (PPA) or zinc chloride.
-
Heat the mixture to a high temperature (typically 150-200 °C) for several hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture and carefully quench it by pouring it into ice-water.
-
Neutralize the acidic mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-methyl-6,7-dihydro-1H-indol-4(5H)-one.
Causality Behind Experimental Choices:
-
Acid Catalyst (Step 1): Facilitates the initial condensation reaction between the ketone and phenylhydrazine.
-
Strong Acid/High Temperature (Step 2): Essential for promoting the[9][9]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) and subsequent cyclization and elimination of ammonia.
-
Quenching and Neutralization: Necessary to stop the reaction and to work up the product from the highly acidic reaction medium.
Caption: Fischer indole synthesis workflow.
Chemical Reactivity and Derivatization
The 3-methyl-6,7-dihydro-1H-indol-4(5H)-one scaffold possesses several reactive sites that can be exploited for further chemical modifications, making it a versatile intermediate in organic synthesis. The key reactive centers are the pyrrole ring (specifically the C2 position), the nitrogen atom of the pyrrole, and the carbonyl group of the cyclohexanone ring.
Reactions at the Pyrrole Ring
The pyrrole ring is electron-rich and susceptible to electrophilic substitution reactions. The presence of the methyl group at the 3-position directs electrophilic attack primarily to the C2 position.
Reactions at the Nitrogen Atom
The nitrogen atom of the pyrrole ring can be deprotonated with a suitable base to form an anion, which can then react with various electrophiles, allowing for N-alkylation, N-acylation, or N-arylation.
Reactions at the Carbonyl Group
The ketone functionality can undergo a wide range of classical carbonyl reactions, including:
-
Reduction: Reduction of the ketone to the corresponding alcohol.
-
Condensation Reactions: Aldol-type condensations with aldehydes or ketones at the α-position to the carbonyl group.
-
Wittig Reaction: Conversion of the carbonyl group to an alkene.
-
Grignard and Organolithium Reactions: Nucleophilic addition to the carbonyl carbon to form tertiary alcohols.
Aromatization
The cyclohexanone ring can be aromatized to the corresponding indole derivative through dehydrogenation reactions, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at elevated temperatures. This transformation opens up another avenue for creating diverse molecular architectures.
Biological Activity and Therapeutic Potential
While specific biological data for 3-methyl-6,7-dihydro-1H-indol-4(5H)-one is limited, the broader class of tetrahydroindolones has demonstrated a wide range of pharmacological activities.
Derivatives of the 4,5,6,7-tetrahydroindol-4-one scaffold have been reported to exhibit:
-
Anticancer Activity: Some derivatives have shown cytostatic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key cellular targets like Hsp90[1][2].
-
Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents. Derivatives of tetrahydroindolone have been synthesized and evaluated for their antibacterial and antifungal properties[2][11][17][18].
-
CNS Activity: As mentioned earlier, the antipsychotic drug Molindone is a prominent example of a CNS-active agent based on this scaffold[1][2].
The 3-methyl substituent can significantly influence the biological activity of the parent scaffold by altering its steric and electronic properties, which in turn affects its binding affinity to biological targets. Further research is warranted to explore the specific biological profile of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one and its derivatives. A study on novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives showed cytotoxic activities against different human cell lines[19][20].
Conclusion
3-methyl-6,7-dihydro-1H-indol-4(5H)-one is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its versatile synthesis and the presence of multiple reactive sites allow for the generation of diverse libraries of compounds for biological screening. The established therapeutic relevance of the parent tetrahydroindolone scaffold provides a strong rationale for the continued exploration of its derivatives, including the 3-methyl substituted analog, in the quest for novel and effective therapeutic agents. This guide has provided a foundational understanding of its basic properties, synthesis, and reactivity, which will aid researchers in harnessing the full potential of this important chemical entity.
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